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molecular formula C11H9BrO3 B189007 Ethyl 4-bromobenzofuran-2-carboxylate CAS No. 177735-22-7

Ethyl 4-bromobenzofuran-2-carboxylate

Cat. No. B189007
M. Wt: 269.09 g/mol
InChI Key: HMZUPXGTBJYBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05968985

Procedure details

To a solution of 4-bromo-2-ethoxycarbonylbenzo[b]furan (0.5 g) in tetrahydrofuran (5 ml) was slowly added sodium borohydride (0.21 g) at room temperature. After 5 minutes, methanol (0.5 ml) was added thereto dropwise. The reaction mixture was stirred at room temperature for one hour and then ethyl acetate and water were added thereto. The mixture was adjusted to pH 5, and the layers were separated. The organic layer was washed with water and brine, dried over magnesium sulfate and evaporated to afford 4-bromo-2-hydroxymethylbenzofuran (0.36 g).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[CH:9]=[C:8]([C:11](OCC)=[O:12])[O:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+].CO.C(OCC)(=O)C>O1CCCC1.O>[Br:1][C:2]1[C:10]2[CH:9]=[C:8]([CH2:11][OH:12])[O:7][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=CC=CC=2OC(=CC21)C(=O)OCC
Step Two
Name
Quantity
0.21 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=CC=CC2=C1C=C(O2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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